4-(4-Bromophenyl)-4-hydroxycyclohexanone
Overview
Description
4-(4-Bromophenyl)-4-hydroxycyclohexanone, also known as bromo-dragonfly, is a potent psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1998 by a research team led by David E. Nichols. Bromo-dragonfly has gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
A study by El-Hashash et al. (2015) explores the synthesis of heterocyclic compounds using 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related chemical to 4-(4-Bromophenyl)-4-hydroxycyclohexanone. This research demonstrates the potential of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a starting material for synthesizing a variety of heterocyclic compounds like aroylacrylic acids, pyridazinones, and furanones derivatives, potentially applicable to pharmaceutical development (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Matrix-Assisted Laser Desorption Ionization Imaging
Goodwin et al. (2010) utilized a dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) to profile the distribution of a related compound, 4-bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, in rat brain tissue. This highlights the potential application of this compound in neuroscience and pharmacological research (Goodwin, Scullion, MacIntyre, Watson, & Pitt, 2010).
Cyclohexanone Monooxygenase Evolution and Catalysis
Kayser and Clouthier (2006) investigated mutants of cyclohexanone monooxygenase (CHMO) as catalysts for the Baeyer-Villiger oxidation of 4-hydroxycyclohexanone. This research indicates the potential for using this compound in biotransformations and organic synthesis, given its structural similarity to 4-hydroxycyclohexanone (Kayser & Clouthier, 2006).
properties
IUPAC Name |
4-(4-bromophenyl)-4-hydroxycyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPFDCCDZSCLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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